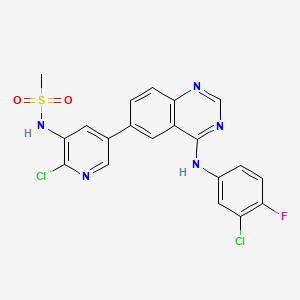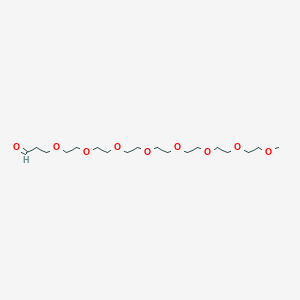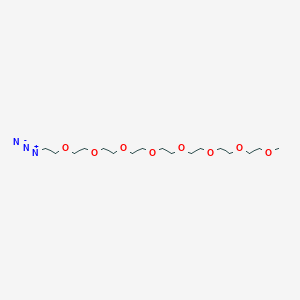
MTX-211
Übersicht
Beschreibung
MTX-211 ist ein dualer Hemmstoff der ersten Generation, der sowohl den epidermalen Wachstumsfaktorrezeptor als auch die Phosphoinositid-3-Kinase hemmt. Diese Verbindung hat in präklinischen Modellen verschiedener Krebsarten, darunter Bauchspeicheldrüsen- und Darmkrebs, vielversprechende Aktivität gezeigt . Es ist bekannt für seine Fähigkeit, die Wirksamkeit der Therapie mit Mitogen-aktivierten Proteinkinase-Kinase-Hemmern in Tumoren mit KRAS-Mutationen zu verstärken .
Wissenschaftliche Forschungsanwendungen
MTX-211 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Krebsforschung hat this compound in vitro signifikante wachstumshemmende Wirkungen gegen Blasenkrebszellen gezeigt . Es wurde auch festgestellt, dass es in präklinischen Modellen von Bauchspeicheldrüsenkrebs hochgradig synergistisch mit dem Mitogen-aktivierten Proteinkinase-Kinase-Hemmstoff Trametinib ist . Darüber hinaus wurde this compound auf sein Potenzial untersucht, Resistenzmechanismen in Krebszellen zu überwinden, wie z. B. die Überexpression des ATP-bindenden Kassetten-Drogentransporters ABCG2 .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung der Signalwege des epidermalen Wachstumsfaktorrezeptors und der Phosphoinositid-3-Kinase . Diese Verbindung zielt auf die kompensatorische transkriptionelle Aktivierung von HER3 ab, die als Reaktion auf die Hemmung der Mitogen-aktivierten Proteinkinase-Kinase auftritt . Durch die Hemmung dieser Pfade unterdrückt this compound effektiv die Aktivierung des epidermalen Wachstumsfaktorrezeptors und der Phosphoinositid-3-Kinase, was zu einer erhöhten Apoptose und einem reduzierten Tumorwachstum führt .
Wirkmechanismus
MTX-211, also known as N-(2-chloro-5-(4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)pyridin-3-yl)methanesulfonamide, is a first-in-class dual inhibitor with a compelling pharmaceutical profile .
Target of Action
This compound targets both the epidermal growth factor receptor (EGFR) and phosphoinositide-3 kinase (PI3K) signaling pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation, making them important targets for cancer therapy .
Mode of Action
This compound functions as a dual inhibitor, suppressing the activation of the EGFR and PI3K pathways . This inhibition results in decreased cell proliferation and increased apoptosis, contributing to its antitumor effects .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits intracellular glutathione (GSH) metabolism, leading to a decrease in GSH levels and an increase in reactive oxygen species . This disruption of GSH metabolism can induce oxidative stress, leading to cell death . Additionally, this compound can suppress the activation of the EGFR and PI3K pathways, which are often overactive in cancer cells .
Pharmacokinetics
This compound exhibits a favorable pharmaceutical profile, possessing sub- to low nanomolar potency against both targets . It has over 70% oral bioavailability, indicating good absorption and distribution within the body . The drug efflux activity of the atp-binding cassette (abc) drug transporter abcg2 can decrease the intracellular accumulation of this compound in cancer cells , potentially affecting its bioavailability and efficacy.
Result of Action
The cytotoxicity and effectiveness of this compound in suppressing the activation of the EGFR and PI3K pathways are significantly attenuated in cancer cells overexpressing ABCG2 . Despite this, this compound still exhibits strong in vivo single-agent efficacy against multiple BRAF mt and KRAS mt colorectal cancer models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the overexpression of ABCG2, a prevalent mechanism associated with multidrug resistance (MDR), can diminish the effectiveness of this compound in human cancer cells . This suggests that the tumor microenvironment and genetic factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
MTX-211 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including EGFR and PI3K . It also interacts with the ATP-binding cassette (ABC) drug transporter ABCG2 . The nature of these interactions involves the inhibition of these proteins, leading to a decrease in their activity .
Cellular Effects
This compound has a time- and concentration-dependent inhibitory effect on bladder cancer cell proliferation . It induces cell apoptosis and G0/G1 cell cycle arrest . This compound influences cell function by suppressing the activation of the EGFR and PI3K pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes NFR2 protein ubiquitinated degradation via facilitating the binding of Keap1 and NRF2, subsequently resulting in the downregulated expression of GCLM, which plays a vital role in GSH synthesis . It also inhibits intracellular glutathione (GSH) metabolism, leading to a decrease in GSH levels and an increase in reactive oxygen species .
Temporal Effects in Laboratory Settings
Over time, this compound shows a consistent inhibitory effect on bladder cancer cell proliferation . Its impact on GSH metabolism and the Keap1/NRF2/GCLM signaling pathway remains stable over time .
Metabolic Pathways
This compound is involved in the GSH synthesis pathway through the Keap1/NRF2/GCLM signaling pathway . It inhibits GSH metabolism, leading to a decrease in GSH levels .
Transport and Distribution
This compound is transported within cells and tissues through the ATP-binding cassette (ABC) drug transporter ABCG2 . The drug efflux activity of ABCG2 substantially decreases the intracellular accumulation of this compound in cancer cells .
Analyse Chemischer Reaktionen
MTX-211 undergoes several types of chemical reactions, including inhibition of glutathione synthesis through the Keap1/NRF2/GCLM axis . This compound has been shown to inhibit intracellular glutathione metabolism, leading to a decrease in glutathione levels and an increase in reactive oxygen species . Common reagents and conditions used in these reactions include RNA sequencing, quantitative real-time polymerase chain reaction, Western blotting, co-immunoprecipitation, and immunofluorescence . The major products formed from these reactions include downregulated expression of GCLM, which plays a vital role in glutathione synthesis .
Vergleich Mit ähnlichen Verbindungen
MTX-211 ist einzigartig in seiner dualen Hemmung des epidermalen Wachstumsfaktorrezeptors und der Phosphoinositid-3-Kinase, was es zu einer Verbindung der ersten Generation macht . Ähnliche Verbindungen umfassen andere Inhibitoren des epidermalen Wachstumsfaktorrezeptors und der Phosphoinositid-3-Kinase, wie z. B. BMS-690514 und CP-380736 . this compound zeichnet sich durch seine Fähigkeit aus, die Wirksamkeit der Therapie mit Mitogen-aktivierten Proteinkinase-Kinase-Hemmern zu verstärken, und durch sein vielversprechendes pharmazeutisches Profil .
Vorbereitungsmethoden
MTX-211, auch bekannt als Methan-sulfonamid, N-[2-Chlor-5-[4-[(3-Chlor-4-Fluorphenyl)amino]-6-chinazolinyl]-3-pyridinyl], hat ein Molekulargewicht von 478,33 und eine chemische Formel von C20H14Cl2FN5O2S . Die Syntheserouten und Reaktionsbedingungen für this compound beinhalten die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Spezifische Details zu den industriellen Produktionsmethoden sind in der Literatur nicht leicht verfügbar.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter die Hemmung der Glutathionsynthese über die Keap1/NRF2/GCLM-Achse . Diese Verbindung hat sich als Hemmstoff des intrazellulären Glutathionstoffwechsels erwiesen, was zu einer Abnahme der Glutathionwerte und einer Zunahme reaktiver Sauerstoffspezies führt . Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind RNA-Sequenzierung, quantitative Echtzeit-Polymerasekettenreaktion, Western Blotting, Co-Immunpräzipitation und Immunfluoreszenz . Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehört die herunterregulierte Expression von GCLM, das eine wichtige Rolle bei der Glutathionsynthese spielt .
Eigenschaften
IUPAC Name |
N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKCXXNIKKSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















